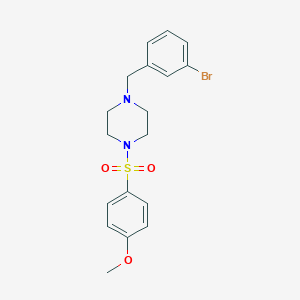
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as BMBP, is a chemical compound used in scientific research for its potential therapeutic effects. BMBP has been studied for its ability to target specific receptors in the body and potentially treat various diseases.
作用機序
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine works by binding to specific receptors in the body, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to act as an agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling in the brain. By targeting these receptors, 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has the potential to modulate neurotransmitter signaling and potentially treat various diseases.
Biochemical and Physiological Effects:
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to increase serotonin and dopamine signaling in the brain, which may contribute to its potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has also been shown to inhibit the growth of cancer cells, potentially through its effects on cell signaling pathways.
実験室実験の利点と制限
One advantage of using 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine in lab experiments is its well-established synthesis method, which allows for reproducible results. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine also has a high affinity for specific receptors in the body, which makes it a useful tool for studying these receptors and their potential therapeutic effects. One limitation of using 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine in lab experiments is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine. One direction is to further study its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. Another direction is to study its potential use in the treatment of cancer, and to further elucidate its mechanism of action in inhibiting cancer cell growth. Additionally, future research could focus on developing more selective compounds that target specific receptors in the body, which could improve the efficacy and safety of 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine and related compounds.
合成法
The synthesis of 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves several steps. The first step involves the reaction of 3-bromo-benzyl chloride with piperazine in the presence of a base. This results in the formation of 1-(3-bromo-benzyl)-piperazine. The second step involves the reaction of 1-(3-bromo-benzyl)-piperazine with 4-methoxy-benzenesulfonyl chloride in the presence of a base. This results in the formation of 1-(3-bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine (1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine). The synthesis method of 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been well-established and is reproducible.
科学的研究の応用
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential therapeutic effects in various diseases. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to target specific receptors in the body, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. 1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
製品名 |
1-(3-Bromo-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
|---|---|
分子式 |
C18H21BrN2O3S |
分子量 |
425.3 g/mol |
IUPAC名 |
1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-17-5-7-18(8-6-17)25(22,23)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
VOYGBWRUBBWPRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone](/img/structure/B248689.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)




methanone](/img/structure/B248713.png)



